molecular formula C9H9NO4 B1396617 3-Acetamido-4-hydroxybenzoic acid CAS No. 91004-38-5

3-Acetamido-4-hydroxybenzoic acid

Cat. No.: B1396617
CAS No.: 91004-38-5
M. Wt: 195.17 g/mol
InChI Key: BXBFVCYLJXGOGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetamido-4-hydroxybenzoic acid can be synthesized through the acetylation of 3-amino-4-hydroxybenzoic acid. This reaction typically involves the use of acetic anhydride as the acetylating agent under mild conditions . The reaction proceeds as follows:

3-amino-4-hydroxybenzoic acid+acetic anhydride3-acetamido-4-hydroxybenzoic acid+acetic acid\text{3-amino-4-hydroxybenzoic acid} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3-amino-4-hydroxybenzoic acid+acetic anhydride→3-acetamido-4-hydroxybenzoic acid+acetic acid

Industrial Production Methods

Industrial production of this compound often involves the use of bacterial enzymes for the hydrolysis of benzoate . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The acetamido group can be reduced to an amino group.

    Substitution: The hydroxyl and acetamido groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamido-4-hydroxybenzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and participate in enzymatic reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-acetamido-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-7-4-6(9(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBFVCYLJXGOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50708165
Record name 3-Acetamido-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91004-38-5
Record name 3-Acetamido-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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